

# Balcinrenone Clinical Trial Data: A Comparative Analysis for Researchers

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This guide provides a comprehensive comparison of clinical trial data for **Balcinrenone**, an investigational selective mineralocorticoid receptor modulator, against established alternative treatments for chronic kidney disease (CKD) and heart failure (HF). The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the current clinical landscape.

### **Data Presentation: Comparative Efficacy and Safety**

The following tables summarize the key quantitative data from major clinical trials of **Balcinrenone** and its alternatives.

### **Chronic Kidney Disease (CKD)**



Trial	Drug	Primary Efficacy Endpoint	Change in Urine Albumin-to- Creatinine Ratio (UACR)	Change in Estimated Glomerular Filtration Rate (eGFR)	Key Safety Findings
MIRO-CKD[1] [2][3]	Balcinrenone (15mg & 40mg) + Dapagliflozin (10mg)	Relative change in UACR from baseline to week 12.	-22.8% (15mg) and -32.8% (40mg) vs. Dapagliflozin alone.	An initial modest reduction was observed in the Balcinrenone groups.[2]	Hyperkalemia : 6% (15mg), 7% (40mg) vs. 5% in the control group. [1]
FIDELIO- DKD[4][5]	Finerenone	Composite of kidney failure, a sustained ≥40% decrease in eGFR from baseline, or renal death.	-35.1% change from baseline at 1 year.[4]	Initial median decline of 3.3 mL/min/1.73 m² at 4 months.[4]	Hyperkalemia leading to discontinuatio n: 1.7% vs. 0.6% with placebo.[6]
FIGARO- DKD[7][8][9] [10][11]	Finerenone	Composite of cardiovascula r death, nonfatal myocardial infarction, nonfatal stroke, or hospitalizatio n for heart failure.	Not the primary endpoint, but finerenone has been shown to reduce UACR.[12]	Not the primary endpoint.	Hyperkalemia incidence was double that of placebo (10.8% vs. 5.3%).[8]
DAPA- CKD[13][14] [15][16]	Dapagliflozin	Composite of sustained ≥50% decline	Significantly reduced	Significantly reduced the	Generally well-tolerated with a



		in eGFR, end-stage kidney disease, or renal or cardiovascula r death.	compared to placebo.	decline in eGFR.[17]	consistent safety profile. [16]
CREDENCE[ 18][19][20] [21]	Canagliflozin	Composite of end-stage kidney disease, doubling of serum creatinine, or renal or cardiovascula r death.	Significantly reduced compared to placebo.	Slowed the progression of eGFR decline.	No significant differences in rates of amputation or fracture compared to placebo.[19]

## **Heart Failure (HF)**



Trial	Drug	Primary Efficacy Endpoint	Key Cardiovascular Outcomes	Key Safety Findings
MIRACLE[5][23] [24][25]	Balcinrenone (15, 50, 150mg) + Dapagliflozin (10mg)	Relative reductions in UACR from baseline to week 12.	Non-significant trends towards reduced N-terminal pro-B-type natriuretic peptide levels. [23][24][25]	Possible dosedependent increases in serum potassium and reduced eGFR at the highest dose. Hyperkalemia led to discontinuation in two participants. [23][24][25]
RALES[26][27] [28][29][30]	Spironolactone	Death from all causes.	30% reduction in all-cause mortality. 35% reduction in hospitalization for heart failure. [26][28][29][30]	Gynecomastia or breast pain reported in 10% of men.[27]
EPHESUS[31] [32][33][34][35]	Eplerenone	Death from any cause, and death or hospitalization from cardiovascular causes.	15% relative risk reduction in all-cause mortality. 13% relative risk reduction in cardiovascular mortality/hospitali zation.[32][34]	Serious hyperkalemia was higher in the eplerenone group (5.5% vs. 3.9%).[34]

## **Experimental Protocols**

**Balcinrenone:** MIRO-CKD Trial Protocol[1][4][37]



- Objective: To evaluate the efficacy, safety, and tolerability of balcinrenone/dapagliflozin compared with dapagliflozin alone on patients with chronic kidney disease and albuminuria.
- Study Design: A Phase IIb, multicenter, randomized, double-blind, dose-finding, parallel-group, double-dummy study.
- Participant Population: Adults with CKD, eGFR ≥ 25 to < 60 mL/min/1.73 m², and UACR > 100 to ≤ 5000 mg/g.
- Intervention: Participants were randomized (1:1:1) to receive Balcinrenone/dapagliflozin 15 mg/10 mg, Balcinrenone/dapagliflozin 40 mg/10 mg, or Dapagliflozin 10 mg once daily for 12 weeks.
- Primary Endpoint: The relative change in UACR from baseline to week 12.

### Finerenone: FIDELIO-DKD Trial Protocol[5][6][38]

- Objective: To determine if finerenone reduces the risk of a composite kidney outcome in patients with CKD and type 2 diabetes.
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven trial.
- Participant Population: Adults with type 2 diabetes and CKD.
- Intervention: Patients were randomized 1:1 to receive finerenone (10 or 20 mg once daily) or placebo, in addition to standard of care.
- Primary Endpoint: A composite of time to first occurrence of kidney failure, a sustained decrease in eGFR ≥ 40% from baseline, or death from renal causes.

### Dapagliflozin: DAPA-CKD Trial Protocol[16][17]

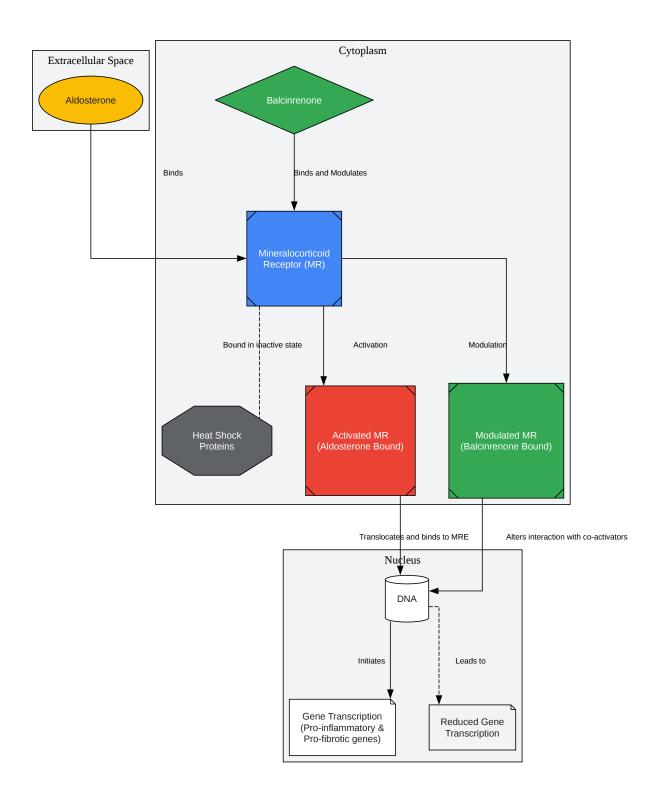
- Objective: To determine the effect of dapagliflozin on renal and cardiovascular events in patients with CKD.
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.



- Participant Population: 4,304 adults with eGFR ranging from 25 to 75ml/min/1.73m<sup>2</sup> and a urinary albumin-to-creatinine ratio of 200 to 5,000mg/g, with or without type 2 diabetes.
- Intervention: Participants were randomly assigned to receive either dapagliflozin 10mg or a placebo daily.
- Primary Endpoint: A composite of sustained decline in estimated glomerular filtration rate
   ≥50%, end-stage kidney disease, or kidney or cardiovascular death.

# Visualizations Signaling Pathway of Balcinrenone



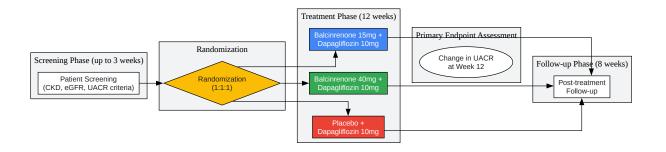


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Caption: Balcinrenone's mechanism of action as a mineralocorticoid receptor modulator.



### **Experimental Workflow: MIRO-CKD Trial**



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Caption: A simplified workflow of the MIRO-CKD clinical trial design.

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